BenchChemオンラインストアへようこそ!

Myosin inhibitor

Obstructive Hypertrophic Cardiomyopathy Cardiac Myosin Inhibitor LVOT Gradient

Mavacamten is the only cardiac myosin inhibitor with phase 3 evidence reducing LVOT gradient by -35.6 mm Hg vs placebo and obviating septal reduction therapy in 58.9% of patients (VALOR-HCM). Its direct sarcomere binding, distinct allosteric site, and 6–9 day half-life enable sustained once-daily dosing. Unlike non-selective myosin inhibitors (blebbistatin) or unvalidated analogs, mavacamten delivers proven oHCM efficacy. Choose mavacamten for comparative research and chronic administration studies.

Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
Cat. No. B11595495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyosin inhibitor
Molecular FormulaC15H17NO3
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCCCCN=C(C)C1=C(C2=CC=CC=C2OC1=O)O
InChIInChI=1S/C15H17NO3/c1-3-4-9-16-10(2)13-14(17)11-7-5-6-8-12(11)19-15(13)18/h5-8,17H,3-4,9H2,1-2H3
InChIKeyVXRKMHKOOUBXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cardiac Myosin Inhibitor Mavacamten: First-in-Class Therapeutic for Obstructive Hypertrophic Cardiomyopathy Procurement Guide


Mavacamten is a first-in-class, oral, selective cardiac myosin inhibitor (CMI) that reversibly binds to myosin to reduce actin-myosin cross-bridge formation, thereby decreasing myocardial contractility and alleviating left ventricular outflow tract (LVOT) obstruction in patients with symptomatic obstructive hypertrophic cardiomyopathy (oHCM) [1]. Approved by the FDA in 2022, mavacamten is distinguished from traditional negative inotropes by its direct targeting of the sarcomere rather than upstream signaling pathways [2].

Why Mavacamten Cannot Be Substituted with Other Myosin Inhibitors: Key Procurement Considerations


Despite sharing a class designation, cardiac myosin inhibitors exhibit critical differences in binding site, isoform selectivity, pharmacokinetics, and clinical outcomes that preclude simple interchange. Mavacamten binds to an allosteric site distinct from that of next-generation inhibitors like aficamten, and its longer half-life and CYP2C19 metabolism necessitate a tailored dosing and monitoring strategy [1]. In contrast, the pan-myosin II inhibitor blebbistatin lacks cardiac selectivity, and its poor photostability and toxicity profile render it unsuitable for therapeutic use [2]. Even among clinically viable CMIs, mavacamten's extensive phase 3 data and real-world evidence in oHCM, including the ability to obviate septal reduction therapy, cannot be assumed for analogs without similar validation [3]. Thus, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation of Mavacamten from Related Myosin Inhibitors: Evidence for Scientific Procurement


LVOT Gradient Reduction: Mavacamten vs. Placebo in EXPLORER-HCM Phase 3 Trial

In the pivotal EXPLORER-HCM phase 3 trial, mavacamten demonstrated a significant reduction in left ventricular outflow tract (LVOT) gradient compared to placebo, establishing its clinical efficacy in symptomatic oHCM [1]. This level of evidence is absent for many earlier-stage or research-grade myosin inhibitors.

Obstructive Hypertrophic Cardiomyopathy Cardiac Myosin Inhibitor LVOT Gradient

LVEF Reduction: Aficamten vs. Mavacamten in Pooled Meta-Analysis

A systematic review and meta-analysis of six randomized controlled trials involving 1,081 participants revealed a greater reduction in left ventricular ejection fraction (LVEF) with aficamten compared to mavacamten [1]. This difference is clinically relevant for patient monitoring and safety considerations.

Hypertrophic Cardiomyopathy Cardiac Myosin Inhibitor LVEF

Isoform Selectivity: Aficamten vs. Blebbistatin and Mavacamten in Enzymatic Assays

Aficamten exhibits selective inhibition of cardiac myosin over fast skeletal myosin, whereas blebbistatin is a pan-myosin II inhibitor and mavacamten shows different binding characteristics [1]. This selectivity profile is critical for minimizing off-target effects in therapeutic applications.

Cardiac Myosin Selectivity ATPase Inhibition

Half-Life and Reversibility: Mavacamten vs. Aficamten Pharmacokinetics

Mavacamten has a significantly longer half-life (6–9 days) compared to aficamten (1–2 days), and its effects are fully reversible within weeks of discontinuation [1]. This distinction is critical for dosing regimens and patient management strategies.

Pharmacokinetics Half-life Cardiac Myosin Inhibitor

Avoidance of Septal Reduction Therapy: Mavacamten VALOR-HCM Trial

In the VALOR-HCM trial, mavacamten treatment allowed a significant proportion of patients to avoid septal reduction therapy (SRT), a surgical intervention with associated morbidity [1]. This outcome is unique to mavacamten among myosin inhibitors to date.

Septal Reduction Therapy Hypertrophic Cardiomyopathy Clinical Outcome

Optimal Procurement and Research Applications for Mavacamten Based on Quantitative Evidence


Clinical Trials in Obstructive Hypertrophic Cardiomyopathy (oHCM)

Mavacamten is the only cardiac myosin inhibitor with robust phase 3 evidence showing significant reduction in LVOT gradient (-35.6 mm Hg vs placebo) and improvement in functional capacity in oHCM [1]. Its ability to obviate septal reduction therapy in 58.9% of eligible patients (VALOR-HCM) further solidifies its role as a disease-modifying intervention [2]. Procurement for oHCM clinical programs should prioritize mavacamten based on this established efficacy and safety profile.

Long-Term Disease Management and Real-World Evidence Generation

The extended half-life (6–9 days) of mavacamten supports convenient once-daily dosing and allows for sustained therapeutic effect [3]. This pharmacokinetic profile, combined with long-term extension data demonstrating durable benefit up to 180 weeks, makes mavacamten particularly suitable for studies requiring chronic administration and real-world evidence collection [4].

Comparative Effectiveness Research vs. Beta-Blockers and Aficamten

Ongoing trials are directly comparing mavacamten to first-line beta-blockers, and its distinct LVEF reduction profile compared to aficamten (-2.50% vs -10.35%) provides a basis for head-to-head studies [5]. Procurement for comparative effectiveness research should leverage mavacamten's well-characterized safety and efficacy benchmarks to evaluate next-generation CMIs or combination therapies.

Quote Request

Request a Quote for Myosin inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.